molecular formula C18H19N3O3 B5519162 N-[2-(1H-benzimidazol-2-yl)ethyl]-2-(2-methoxyphenoxy)acetamide

N-[2-(1H-benzimidazol-2-yl)ethyl]-2-(2-methoxyphenoxy)acetamide

Cat. No.: B5519162
M. Wt: 325.4 g/mol
InChI Key: XKTWYPOKNUIKAE-UHFFFAOYSA-N
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Description

N-[2-(1H-benzimidazol-2-yl)ethyl]-2-(2-methoxyphenoxy)acetamide is a useful research compound. Its molecular formula is C18H19N3O3 and its molecular weight is 325.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 325.14264148 g/mol and the complexity rating of the compound is 407. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Antimicrobial Activity

  • Synthesis and Evaluation : Compounds derived from 1H-benzimidazole, including N-[2-(1H-benzimidazol-2-yl)ethyl]-2-(2-methoxyphenoxy)acetamide, have been synthesized and evaluated for their antimicrobial properties. These compounds have shown significant activity against various bacterial strains, including Escherichia coli, Staphylococcus aureus, Candida albicans, and Aspergillus flavus (Salahuddin et al., 2017).

NMR Study and Structural Analysis

  • NMR Characterization : A novel derivative of 1H-benzimidazole has been characterized using Nuclear Magnetic Resonance (NMR) techniques. This study has provided insights into the structural aspects and isomer ratios of these compounds, which is crucial for understanding their pharmacological potential (Li Ying-jun, 2012).

Antihistaminic Activity

  • Development of Antihistaminic Agents : Research has been conducted on derivatives of 1H-benzimidazole for potential use as H1-antihistaminic agents. This includes the synthesis and testing of various compounds for their in vitro and in vivo antihistaminic activities (R. Iemura et al., 1986).

Antiallergic and Anti-inflammatory Properties

  • Synthesis of Antiallergic Agents : Several benzimidazole derivatives, including those related to this compound, have been synthesized and tested for their antiallergic properties. These compounds have shown effectiveness in suppressing histamine release, inhibiting 5-lipoxygenase, and possessing antioxidative action, suggesting their potential as antiallergic agents (Hiroyuki Nakano et al., 1999).

Synthesis Techniques and Green Chemistry

  • Green Synthesis Approaches : Efforts have been made to synthesize N-substituted benzimidazole derivatives, including those related to this compound, through green chemistry methods. This approach not only provides a more sustainable method of production but also has yielded compounds with significant antibacterial activity, particularly against Methicillin-Resistant Staphylococcus aureus (MRSA) (S. Chaudhari et al., 2020).

Safety and Hazards

Sigma-Aldrich sells this product as-is and makes no representation or warranty whatsoever with respect to this product . The buyer assumes responsibility to confirm product identity and/or purity .

Properties

IUPAC Name

N-[2-(1H-benzimidazol-2-yl)ethyl]-2-(2-methoxyphenoxy)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N3O3/c1-23-15-8-4-5-9-16(15)24-12-18(22)19-11-10-17-20-13-6-2-3-7-14(13)21-17/h2-9H,10-12H2,1H3,(H,19,22)(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XKTWYPOKNUIKAE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1OCC(=O)NCCC2=NC3=CC=CC=C3N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.